molecular formula C22H19ClN4O2S B3968064 methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3968064
M. Wt: 438.9 g/mol
InChI Key: MBXGDXOUDQNCJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as the "target compound") is a dihydropyrimidinone derivative with a pyrazole substituent. Dihydropyrimidinones are pharmacologically significant due to their diverse biological activities, including antibacterial, anticancer, and anti-tuberculosis properties . The target compound’s structure features a methyl ester at position 5, a 2-thioxo group on the pyrimidine ring, and a 4-chlorophenyl-substituted pyrazole moiety. These functional groups influence its physicochemical properties and interactions with biological targets.

Properties

IUPAC Name

methyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c1-13-18(21(28)29-2)20(25-22(30)24-13)17-12-27(16-6-4-3-5-7-16)26-19(17)14-8-10-15(23)11-9-14/h3-12,20H,1-2H3,(H2,24,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBXGDXOUDQNCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CN(N=C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1 . The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield, often involving the use of advanced purification techniques such as column chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioxo Group

The 2-thioxo moiety acts as a nucleophilic site, reacting with electrophiles such as alkyl halides or α,β-unsaturated carbonyl compounds.

Reagent/ConditionsProductKey ObservationsReferences
Chloroacetic acid (reflux)Thiazolopyrimidine derivativesForms fused heterocycles via cyclization
Dimethyl acetylenedicarboxylate (DMAD)Thia-Michael adducts followed by cyclizationYields pyrimidine-annulated products

Example Reaction:
Reaction with DMAD in methanol under reflux yields 1,5-endo-trig cyclization products via sequential thia-Michael and aza-Michael additions .

Condensation Reactions

The compound participates in acid- or base-catalyzed condensations with aldehydes or ketones, leveraging its active methylene groups.

Reagent/ConditionsProductKey ObservationsReferences
Aromatic aldehydes (HCl/EtOH)Schiff base derivativesForms imine linkages at C-4 position
Ethyl cyanoacetate (Biginelli conditions)Dihydropyrimidinone analogsRequires thiourea as a component

Mechanistic Insight:
The Biginelli reaction framework (acid-catalyzed three-component condensation) is adaptable for synthesizing analogs .

Oxidation and Reduction

The thioxo group and pyrimidine core undergo redox transformations under controlled conditions.

Reaction TypeReagent/ConditionsProductKey ObservationsReferences
OxidationH<sub>2</sub>O<sub>2</sub>/AcOHSulfoxide or sulfone derivativesSelective oxidation at S atom
ReductionNaBH<sub>4</sub>/Ni catalystDihydropyrimidine to tetrahydropyrimidinePreserves pyrazole substituent

Note: Oxidation to sulfone derivatives enhances electrophilicity for downstream reactions .

Cyclization to Fused Heterocycles

The compound serves as a precursor for synthesizing polycyclic systems via intramolecular cyclization.

Reagent/ConditionsProductKey ObservationsReferences
POCl<sub>3</sub>/DMF (Vilsmeier-Haack)Pyrimido[4,5-b]quinoline derivativesIntroduces formyl groups for annulation
Hydrazine hydratePyrazolo-pyrimidine hybridsForms triazolo-fused systems

Example:
Reaction with hydrazine yields pyrazolo[3,4-d]pyrimidines, expanding biological activity profiles.

a) Ester Hydrolysis

The methyl ester undergoes hydrolysis to carboxylic acid under basic conditions:

  • Reagent: NaOH/EtOH (reflux)

  • Product: Carboxylic acid derivative (enhanced solubility for pharmacological studies) .

b) Acylation/Alkylation

The NH group in the tetrahydropyrimidine ring reacts with acyl chlorides or alkyl halides:

  • Reagent: Acetyl chloride (pyridine catalyst)

  • Product: N-Acetylated derivative (improves metabolic stability).

Biological Activity-Driven Reactions

The compound’s interactions with biological targets (e.g., enzymes) involve:

  • Hydrogen bonding: Thioxo group binds to active-site residues.

  • π-π stacking: Aromatic pyrazole and chlorophenyl groups enhance affinity.

Structure-Activity Relationship (SAR):

  • The 4-chlorophenyl group augments lipophilicity, impacting membrane permeability.

  • Methyl ester substitution modulates electronic effects on the pyrimidine ring .

Mechanism of Action

The mechanism of action of methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential use as an anticancer agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Variations

The table below highlights structural differences between the target compound and its closest analogs:

Compound Name / ID Pyrazole Substituents Pyrimidine Functional Groups Ester Group Pharmacological Activity Reference
Target compound 3-(4-Chlorophenyl), 1-phenyl 2-thioxo Methyl Under investigation
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-Chloro-3-methyl, 1-phenyl 2-oxo Ethyl Antibacterial, anticarcinogenic
Ethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 1,3-Diphenyl 2-thioxo Ethyl Not specified (commercial product)
3-(4-Chlorophenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide (Compound 6g) 3-(4-Chlorophenyl), 1-phenyl N/A (amide linker) N/A Synthetic intermediate
Key Observations:
  • Ester Group : Replacement of the methyl ester (target compound) with ethyl () may alter solubility and metabolic stability.
  • 2-Thioxo vs.
  • Pyrazole Substituents : The 4-chlorophenyl group in the target compound vs. diphenyl () or 5-chloro-3-methyl () affects steric bulk and electronic properties.

Pharmacological Activity

Dihydropyrimidinones exhibit activity modulated by substituents:

  • Antibacterial/Anticarcinogenic: ’s 2-oxo derivative shows antibacterial and anticarcinogenic activity, likely due to interactions with cellular targets via hydrogen bonding .
  • Anti-Tuberculosis: Pyrimidinones with electron-withdrawing groups (e.g., chloro) demonstrate enhanced anti-tuberculosis activity . The target compound’s 4-chlorophenyl group may confer similar advantages.
  • Thioxo vs. Oxo : The thioxo group’s stronger hydrogen-bond acceptor capacity could improve target binding compared to oxo analogs .

Hydrogen Bonding and Crystal Packing

’s graph set analysis highlights the role of hydrogen bonds in molecular aggregation. The target compound’s thioxo group may form distinct motifs (e.g., $ R_2^2(8) $) compared to oxo analogs, affecting solubility and bioavailability .

Biological Activity

Methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse scholarly sources.

Chemical Structure and Properties

The compound's molecular formula is C18H16ClN3O3SC_{18}H_{16}ClN_{3}O_{3}S, with a molecular weight of approximately 357.79 g/mol. Its structure features a thioxo tetrahydropyrimidine core substituted with a pyrazole moiety and a chlorophenyl group, contributing to its pharmacological profile.

Anticancer Activity

Research indicates that derivatives of pyrazole and thiazole compounds exhibit significant anticancer properties. For instance, compounds similar in structure to this compound have been evaluated against various cancer cell lines. In particular:

  • IC50 Values : Studies have reported IC50 values as low as 1.61 µg/mL for related thiazole derivatives against cancer cell lines such as A549 (human lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) .
CompoundIC50 (µg/mL)Cell Line
Compound 11.61 ± 1.92A549
Compound 21.98 ± 1.22NIH/3T3

The presence of electron-donating groups in the phenyl ring has been shown to enhance anticancer activity .

Antitubercular Activity

The compound has also been assessed for its efficacy against Mycobacterium tuberculosis. New derivatives were synthesized and tested, showing promising results with minimum inhibitory concentrations (MICs) comparable to standard anti-TB drugs . The electronic density distribution across the ring structure plays a crucial role in its activity.

Anticonvulsant Activity

In models of induced convulsions, compounds with similar structural features have demonstrated anticonvulsant effects. For example, certain thiazole derivatives showed significant protection indices against picrotoxin-induced seizures .

The biological activity of this compound is hypothesized to involve:

  • Interaction with Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Receptor Binding : The compound may interact with specific receptors or proteins that modulate cellular signaling pathways critical for tumor growth and survival .

Case Studies

Several case studies highlight the potential of this compound in therapeutic applications:

  • Study on Anticancer Activity : A study involving synthesized derivatives indicated that modifications to the thiazole and pyrazole rings significantly affected cytotoxicity against various cancer cell lines .
  • Antitubercular Screening : New carboxamide derivatives were tested against M. tuberculosis, demonstrating effective inhibition comparable to existing treatments .

Q & A

What are the optimal synthetic routes for preparing methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate?

Basic Research Question
The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves condensation of an aldehyde, a β-ketoester, and a thiourea derivative. For example, highlights the use of substituted thioureas and cyclization steps to form structurally analogous pyrimidinones. Key steps include:

  • One-pot synthesis : Combine 4-chlorobenzaldehyde, methyl acetoacetate, and a thiourea derivative (e.g., 1-phenyl-3-(4-chlorophenyl)thiourea) under acidic conditions (e.g., HCl or Lewis acids like FeCl₃).
  • Cyclization : Post-condensation, cyclize intermediates using reagents like 3-amino-5-methylisoxazole to form the tetrahydropyrimidine core .

How can researchers characterize the structural and electronic properties of this compound?

Basic Research Question
Characterization requires a combination of spectroscopic and crystallographic methods:

  • X-ray crystallography : Resolve the 3D structure to confirm regiochemistry of the pyrazole and tetrahydropyrimidine moieties (e.g., as demonstrated for ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in ) .
  • Spectroscopy : Use 1H^1H-/13C^{13}C-NMR to verify substituent positions (e.g., methyl and thioxo groups). IR spectroscopy can confirm the presence of C=O and C=S bonds.
  • Mass spectrometry : Validate molecular weight and fragmentation patterns.

What strategies can mitigate low yields or byproduct formation during synthesis?

Advanced Research Question
Yield optimization requires systematic parameter variation:

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) or ionic liquids to enhance reaction efficiency ( used FeCl₃ for analogous cyclizations) .
  • Temperature control : Higher temperatures (80–100°C) may accelerate cyclization but risk decomposition. Lower temperatures (60–70°C) improve selectivity.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) may stabilize intermediates better than ethanol or water .

How can researchers evaluate the bioactivity of this compound against enzyme targets?

Advanced Research Question
Bioactivity studies should focus on structure-activity relationships (SAR):

  • Enzyme assays : Screen against kinases, oxidoreductases, or hydrolases using fluorescence-based assays (e.g., notes dihydropyrimidinones as enzyme inhibitors) .
  • Docking studies : Model interactions with active sites (e.g., ATP-binding pockets) using software like AutoDock. Align with crystallographic data from for validation .
  • SAR modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyrazole ring to enhance binding affinity.

How should researchers address discrepancies in reported biological activity data?

Data Contradiction Analysis
Conflicting bioactivity results may arise from assay conditions or impurity profiles:

  • Purity verification : Use HPLC (≥95% purity) to rule out byproduct interference ( warns against uncertified suppliers) .
  • Assay standardization : Compare IC₅₀ values under consistent pH, temperature, and cofactor conditions.
  • Control experiments : Include reference inhibitors (e.g., staurosporine for kinases) to calibrate activity .

What methods enable regioselective functionalization of the pyrimidine ring?

Advanced Research Question
Regioselectivity can be controlled via:

  • Directing groups : Use -COOCH₃ at position 5 to steer electrophilic substitution to position 4 ( demonstrates similar directing effects with methyl carboxylates) .
  • Metal catalysis : Pd-catalyzed C–H activation (e.g., using Pd(OAc)₂ and ligands like PPh₃) for cross-coupling at position 6 .

How does the compound’s stability vary under physiological conditions?

Advanced Research Question
Stability profiling involves:

  • pH-dependent degradation : Incubate in buffers (pH 2–9) and monitor via LC-MS. The thioxo group may hydrolyze to oxo under acidic conditions.
  • Thermal analysis : Use DSC/TGA to determine decomposition thresholds (>150°C likely based on ) .
  • Light sensitivity : Store in amber vials if UV-Vis spectra ( ) indicate photodegradation .

Can computational modeling predict substituent effects on bioavailability?

Advanced Research Question
Yes, using ADMET prediction tools:

  • LogP calculation : Estimate lipophilicity via software like MarvinSketch. Substituents like -Cl increase LogP, reducing aqueous solubility.
  • Permeability assays : Correlate in silico predictions (e.g., Caco-2 cell models) with experimental PAMPA data.
  • Metabolite prediction : Use GLORY or similar platforms to identify potential oxidation sites (e.g., pyrazole ring) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.